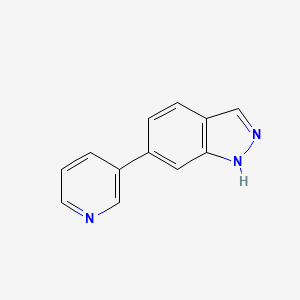

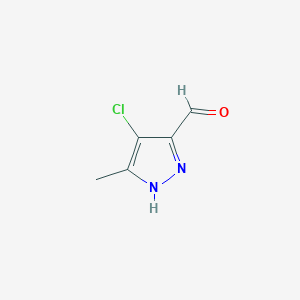

6-(Pyridin-3-yl)-1h-indazole

概要

説明

Pyridine derivatives are a class of compounds that have been detected in many relevant drug molecules . They have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .

Synthesis Analysis

Pyridine-containing compounds have been synthesized using various methods. For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and varies depending on the specific compound. For example, the compound “6-(1-Pyrrolidinyl)pyridine-3-boronic acid pinacol ester” has a molecular formula of C15H23BN2O2 .Chemical Reactions Analysis

The thermal hazard of a related compound, (5,6-(dicarboxylate)-pyridin-3-yl) methyl-trimethyl ammonium bromide (DPTAB), was evaluated by carrying out dynamic tests on a differential scanning calorimeter, and the thermodynamic parameters were obtained .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary greatly. For example, the compound “6-(1-Pyrrolidinyl)pyridine-3-boronic acid pinacol ester” has a molecular weight of 274.171 g/mol .科学的研究の応用

Antioxidant and Anti-Inflammatory Applications

Compounds derived from “6-(Pyridin-3-yl)-1h-indazole” have been synthesized for potential use as antioxidants and anti-inflammatory agents. These compounds could play a significant role in mitigating oxidative stress and inflammatory responses in various diseases .

Coordination Chemistry

The structure of “6-(Pyridin-3-yl)-1h-indazole” allows it to act as a ligand in coordination chemistry, forming complexes with metal ions. This property is useful in the synthesis of various metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation processes .

Biomedical Applications

Derivatives of “6-(Pyridin-3-yl)-1h-indazole” have been explored for their biomedical applications, including as scaffolds for drug development. The diverse substituents present at different positions on the compound can lead to a variety of biological activities .

Anti-Tubercular Agents

Novel derivatives of “6-(Pyridin-3-yl)-1h-indazole” have been designed and synthesized with the aim of discovering potent anti-tubercular agents. These compounds are evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB) .

Antimicrobial Activity

Research has shown that certain phosphonate derivatives of “6-(Pyridin-3-yl)-1h-indazole” exhibit high antimicrobial activity against selected bacterial and fungal strains, indicating their potential use in treating infectious diseases .

Diagnostic and Therapeutic Agents

The unique characteristics of “6-(Pyridin-3-yl)-1h-indazole” derivatives, such as high porosity and large surface area, make them suitable for use in diagnostic and therapeutic agents within the field of medicine .

Thermal Safety Studies

Thermal safety studies have been conducted on certain derivatives to evaluate their hazard potential. This research is crucial for ensuring the safe handling and storage of these compounds in various applications .

Clinical Diversity

The pyridine scaffold, which includes “6-(Pyridin-3-yl)-1h-indazole”, has been recognized for its significant clinical diversity. It forms the basis for various pharmaceuticals with a wide range of therapeutic effects .

Each application mentioned above represents a unique field where “6-(Pyridin-3-yl)-1h-indazole” or its derivatives could have a significant impact. The ongoing research in these areas continues to uncover new possibilities for this versatile compound.

BMC Chemistry - Heterocyclization of polarized system De Gruyter - Crystal structure of 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine MDPI - 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Springer - Porphyrin-based metal–organic frameworks Springer - Thermal safety study RSC Publishing - Pyridine: the scaffolds with significant clinical diversity RSC Publishing - Seeking potent anti-tubercular agents [ResearchGate - Kumar73-MS](https://www.researchgate.net/profile/Joginder-Singh-8/publication/337534249_Synthesis_Characterization_Antimicrobial_Ant

作用機序

Safety and Hazards

将来の方向性

Pyridine scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .

特性

IUPAC Name |

6-pyridin-3-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-11-8-14-15-12(11)6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFQCQQOSUESGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696293 | |

| Record name | 6-(Pyridin-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyridin-3-yl)-1h-indazole | |

CAS RN |

885272-35-5 | |

| Record name | 6-(3-Pyridinyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Pyridin-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1423675.png)

![methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B1423678.png)

![n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423680.png)

![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)

![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423683.png)

![1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione](/img/structure/B1423685.png)

![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)